molecular formula C18H21ClN2O3S B246072 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No. B246072
M. Wt: 380.9 g/mol
InChI Key: BGQFSPDVTVUVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, also known as CES, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CES is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine acts as a potent agonist of the serotonin receptor, which is thought to be the primary mechanism of action for its therapeutic effects. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By activating the serotonin receptor, 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine may help to regulate these processes and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the serotonin receptor, 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine. This may help to increase the levels of these neurotransmitters in the brain, which could have a positive effect on mood and cognition.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a highly potent compound that can be easily synthesized in large quantities. However, one limitation of 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is that it is not very stable and can degrade quickly over time. This can make it difficult to use in long-term studies.

Future Directions

There are several areas of research that could be explored in the future with regard to 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. Another area of research could be in the study of the long-term effects of 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine on the brain and body. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine in other areas, such as pain management or addiction treatment.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a complex process that involves several steps. The first step is the synthesis of 4-chlorobenzene, which is then reacted with piperazine to form 1-(4-chlorophenyl)piperazine. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form the final product, 1-(4-chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of depression and anxiety disorders. 1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has been shown to act as a potent serotonin receptor agonist, which may help to alleviate symptoms of these disorders.

properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-2-24-17-7-9-18(10-8-17)25(22,23)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-10H,2,11-14H2,1H3

InChI Key

BGQFSPDVTVUVPL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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